molecular formula C₂₉H₃₂O₅S B1139806 Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-|A-D-mannopyranoside CAS No. 218937-71-4

Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-|A-D-mannopyranoside

Cat. No. B1139806
M. Wt: 492.63
InChI Key:
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Description

Synthesis Analysis

The synthesis of related compounds often involves the use of benzylidene acetal fragmentation routes, allowing for the direct reductive cleavage in the presence of ether protecting groups. This methodology permits the efficient, highly stereocontrolled synthesis of β-D-rhamnosides from D-mannosyl glycosyl donors, showcasing the compound's utility in constructing complex sugar architectures with high yield and stereoselectivity (Crich & Yao, 2004).

Molecular Structure Analysis

The molecular structure of Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-β-D-mannopyranoside and its analogs is pivotal for their reactivity and selectivity in chemical synthesis. The presence of benzylidene acetal groups enforces β-selectivity in glycosylation reactions, which is a critical aspect for the regioselective synthesis of complex carbohydrate structures (Crich & Yao, 2003).

Chemical Reactions and Properties

The chemical reactivity of Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-β-D-mannopyranoside derivatives towards radical fragmentation is a notable property, leading to the formation of 6-deoxy sugars. This reactivity is fundamental for the synthesis of various deoxy sugars and demonstrates the compound's versatility in organic synthesis (Crich & Li, 2007).

Scientific Research Applications

Glycosylation Techniques

Thioglycosides, including compounds similar to Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-β-D-mannopyranoside, are pivotal in glycosylation reactions, which are key for constructing complex carbohydrate structures. For instance, the use of thioglycosides as glycosyl donors in the absence of participating protecting groups has been demonstrated to be highly diastereoselective, especially in α-mannopyranosylation processes. This reflects the compound's role in facilitating selective glycosidic bond formation without the need for directing groups, highlighting its significance in synthetic carbohydrate chemistry (Crich & Cai, 2000).

Synthesis of Complex Oligosaccharides

The synthesis of complex oligosaccharides, including those related to bacterial antigens and glycoproteins, is another critical application area. For example, ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-β-D-mannopyranoside and related compounds have been employed in the synthesis of tetrasaccharides related to the O-antigen of Shigella dysenteriae type 5. This process involves the assembly of disaccharide blocks followed by coupling reactions to form the target tetrasaccharide, illustrating the utility of these compounds in accessing biologically relevant carbohydrate structures (Mukherjee et al., 2000).

Advancements in Carbohydrate Chemistry

Further advancements in carbohydrate chemistry, such as the application of cyclic sulfates for the synthesis of derivatives, underscore the versatility of thioglycosides in synthesizing a wide array of sugar derivatives. These methodologies open new avenues for the creation of sugar analogs with potential biological applications, again highlighting the importance of compounds like ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-β-D-mannopyranoside in the field of synthetic carbohydrate chemistry (Klein & Boom, 1992).

Safety And Hazards

The specific safety and hazards information for this compound is not provided in the retrieved sources. It is recommended to handle all chemicals with appropriate safety precautions.


Future Directions

The future directions for this compound could involve its use in the synthesis of various β-mannopyranosides1. Its role as a glycosyl donor suggests potential applications in the synthesis of complex carbohydrates and glycoconjugates.


Please note that this analysis is based on the available information and may not be exhaustive. For more detailed information, further research and consultation with experts in the field are recommended.


properties

IUPAC Name

(4aR,6R,7S,8S,8aR)-6-ethylsulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32O5S/c1-2-35-29-27(31-19-22-14-8-4-9-15-22)26(30-18-21-12-6-3-7-13-21)25-24(33-29)20-32-28(34-25)23-16-10-5-11-17-23/h3-17,24-29H,2,18-20H2,1H3/t24-,25-,26+,27+,28?,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDBLGLZAAWCNMD-LNZDFARISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCS[C@@H]1[C@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747755
Record name Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-alpha-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,3-Di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thio-|A-D-mannopyranoside

CAS RN

218937-71-4
Record name Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-thio-alpha-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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